molecular formula C7H13NO3 B046123 methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate CAS No. 211058-80-9

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Cat. No.: B046123
CAS No.: 211058-80-9
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-RITPCOANSA-N
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Description

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant importance in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with a hydroxyl group and a carboxylate ester group. The specific stereochemistry of the compound, denoted by (2S,4R), indicates the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidone derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and esterification agents such as methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and its role in modulating neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways related to neurotransmission and neuroprotection. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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